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Compound of Interest

N-(3-
Compound Name: _ _
Nitrophenyl)benzenesulfonamide

cat. No.: B1606097

A detailed examination of the ortho, meta, and para isomers of N-
(nitrophenyl)benzenesulfonamide reveals significant structural and conformational differences
dictated by the position of the nitro substituent. This guide provides a comparative overview of
their synthesis, physicochemical properties, and detailed structural features based on
experimental data, offering valuable insights for researchers in medicinal chemistry and
materials science.

Synthesis and Physicochemical Properties

The N-(nitrophenyl)benzenesulfonamide isomers can be synthesized via a nucleophilic
substitution reaction between the corresponding nitroaniline (o-, m-, or p-nitroaniline) and
benzenesulfonyl chloride in the presence of a base. A general experimental protocol is outlined
below, followed by a summary of the key physicochemical properties of each isomer.

Experimental Protocols

General Synthesis of N-(nitrophenyl)benzenesulfonamide Isomers:

A solution of the respective nitroaniline (1.0 equivalent) in a suitable solvent (e.g., pyridine or
agueous sodium carbonate) is prepared in a round-bottom flask. Benzenesulfonyl chloride (1.1
equivalents) is added portion-wise to the stirred solution at room temperature. The reaction
mixture is then heated to a moderate temperature (e.g., 50-70 °C) and stirred for several hours
until the reaction is complete, as monitored by thin-layer chromatography. Upon completion, the
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reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting
precipitate is collected by vacuum filtration, washed with water, and recrystallized from a
suitable solvent (e.g., ethanol) to yield the pure N-(nitrophenyl)benzenesulfonamide isomer.

hvsicochemical

Molecular . .
Molecular . Melting Point
Isomer Weight ( g/mol Appearance
Formula ) (°C)
Ortho Ci12H10N204S 278.29 190-192 Yellow solid
Not explicitly
Meta C12H10N204S 278.29 135-136 reported, likely a
crystalline solid
Para C12H10N204S 278.29 135-136[1] Yellow solid[1]

Spectroscopic Analysis

Spectroscopic data provides valuable information on the chemical environment of the atoms
within each isomer.

Infrared (IR) Spectroscopy

The IR spectrum of the para isomer, N-(4-nitrophenyl)benzenesulfonamide, is available from
the NIST WebBook and shows characteristic absorption bands for the sulfonamide and nitro
functional groups.[2] Key vibrational frequencies for sulfonamides include N-H stretching
(around 3300 cm~1), asymmetric and symmetric SOz stretching (around 1350 and 1160 cm™1,
respectively), and S-N stretching (around 900 cm~1).[3] The nitro group typically exhibits strong
asymmetric and symmetric stretching bands around 1520 and 1350 cm~1, respectively.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR and 13C NMR data are available for the ortho and para isomers. The chemical shifts of
the aromatic protons are influenced by the position of the electron-withdrawing nitro group.

» N-(2-nitrophenyl)benzenesulfonamide (Ortho): *H and 3C NMR spectra are available,
providing detailed information about the proton and carbon environments in the molecule.[5]
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[6]7]

e N-(4-nitrophenyl)benzenesulfonamide (Para): A *H NMR spectrum is available, showing the
distinct signals for the aromatic protons.[8]

Structural Comparison: Crystallographic Data

Single-crystal X-ray diffraction studies, where available, provide precise information on the
three-dimensional structure of the molecules in the solid state, including bond lengths, bond
angles, and torsion angles. This data is crucial for understanding the conformational
preferences and intermolecular interactions of the isomers.

While complete crystallographic data for all three parent isomers is not readily available in the
public domain, analysis of the ortho isomer and derivatives of the para isomer allows for a
meaningful structural comparison.

Key Structural Parameters
N-(2- N-(4-methyl-4- 4-amino-N-(4-
nitrophenyl)benzen nitrophenyl)benzen nitrophenyl)benzen

Parameter . . .
esulfonamide esulfonamide (Para esulfonamide (Para
(Ortho) derivative) derivative)
Dihedral Angle
between Benzene 59.55° 86.1°[9] 86.1°[4]
Rings
C-N-S-C Torsion
-72.83° 65.85°[9] 65.85°[4]
Angle
Hydrogen bonding
Key Intermolecular Intramolecular N-H---:O  Intermolecular N-H---O  network between the
Interactions hydrogen bond interactions[9] amino group and

sulfonyl oxygen[4]

Ortho Isomer: The crystal structure of N-(2-nitrophenyl)benzenesulfonamide reveals a twisted
conformation, with a dihedral angle of 59.55° between the two benzene rings. A significant
feature is the presence of an intramolecular hydrogen bond between the sulfonamide N-H and
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an oxygen atom of the ortho-nitro group. This interaction likely plays a crucial role in stabilizing
the observed conformation.

Para Isomer (inferred from derivatives): The crystal structures of two different para-substituted
derivatives, 4-methyl-N-(4-nitrophenyl)benzenesulfonamide and 4-amino-N-(4-
nitrophenyl)benzenesulfonamide, show a remarkably similar conformation. In both cases, the
dihedral angle between the benzene rings is approximately 86.1°, indicating a nearly
orthogonal arrangement.[4][9] The C-N-S-C torsion angle is around 65.85°.[4][9] The dominant
intermolecular interactions are N-H---O hydrogen bonds, which link the molecules into extended
networks.[4][9]

Meta Isomer: Direct crystallographic data for the meta isomer was not found. However, based
on the trends observed for the ortho and para isomers, it is expected to adopt a non-planar
conformation, with the extent of twisting and the nature of intermolecular interactions being
intermediate between the other two isomers.

Visualizing Structural Relationships

The following diagrams illustrate the key structural concepts discussed.
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A generalized workflow for the synthesis and purification of N-(nitrophenyl)benzenesulfonamide
iIsomers.
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A summary of the key conformational differences between the isomers.

Conclusion

The positional isomerism in N-(nitrophenyl)benzenesulfonamides has a profound impact on
their solid-state structures. The ortho isomer is characterized by a significant twist and a
stabilizing intramolecular hydrogen bond. In contrast, the para isomer, as inferred from its
derivatives, adopts a nearly orthogonal conformation dominated by intermolecular hydrogen
bonding. While experimental data for the meta isomer is less complete, it is anticipated to
exhibit intermediate structural features. These structural variations are expected to influence
the physicochemical properties and biological activities of these compounds, making this
comparative analysis a valuable resource for further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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